molecular formula C11H11ClN4O B11109827 3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11109827
M. Wt: 250.68 g/mol
InChI Key: MUJBKVRSAHIXHG-UHFFFAOYSA-N
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Description

3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro-methylphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the reaction of 3-chloro-4-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction conditions can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Tolfenamic Acid: An aminobenzoic acid derivative with similar structural features.

    Mefenamic Acid: Another fenamate with comparable chemical properties.

    Niflumic Acid: A fenamate used for its anti-inflammatory properties.

Uniqueness

3-[(3-Chloro-4-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its triazine core structure, which imparts distinct chemical reactivity and stability compared to other similar compounds

Properties

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

3-(3-chloro-4-methylanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H11ClN4O/c1-6-3-4-8(5-9(6)12)13-11-14-10(17)7(2)15-16-11/h3-5H,1-2H3,(H2,13,14,16,17)

InChI Key

MUJBKVRSAHIXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)C)Cl

Origin of Product

United States

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